2-Cyclobutyl-2-hydroxyacetonitrile
Description
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
2-cyclobutyl-2-hydroxyacetonitrile |
InChI |
InChI=1S/C6H9NO/c7-4-6(8)5-2-1-3-5/h5-6,8H,1-3H2 |
InChI Key |
QHCOOFPIRFUGCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-2-hydroxyacetonitrile can be achieved through several methods. One common approach involves the reaction of cyclobutanone with hydroxylamine hydrochloride to form cyclobutanone oxime, which is then dehydrated to yield the desired nitrile compound. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-2-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 2-Cyclobutyl-2-hydroxyacetonitrile can serve as effective inhibitors of anti-apoptotic proteins, such as Bcl-2. The overexpression of Bcl-2 is linked to various cancers, including breast cancer and chronic lymphocytic leukemia. Compounds that inhibit Bcl-2 can potentially enhance the efficacy of chemotherapy by promoting apoptosis in cancer cells .
Therapeutic Agents for Hematological Disorders
The compound has been explored for its role in modulating the activity of cereblon, a key protein involved in the treatment of hematological disorders such as multiple myeloma. Targeting cereblon can lead to improved therapeutic outcomes in conditions associated with abnormal cell proliferation .
Biocatalysis and Synthesis
Enzymatic Reactions
this compound can be utilized as a substrate in biocatalytic processes. For instance, it has been shown to improve the efficiency of nitrilase enzymes in converting glycolonitrile to glycolic acid, thus enhancing yield and reducing by-products . This application highlights its utility in green chemistry practices where enzymatic reactions are preferred over traditional chemical synthesis methods.
Photochemical Applications
Photocyclization Processes
The compound can participate in photochemical reactions, specifically photocyclization, which involves the formation of cyclobutanols from carbonyl compounds. Studies have demonstrated that using light-emitting diode (LED) sources can effectively convert this compound into cyclobutanols with high selectivity and yield. This method is advantageous as it minimizes unwanted side reactions and enhances product purity .
Data Tables
Case Studies
Case Study 1: Inhibition of Bcl-2 in Cancer Therapy
A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on Bcl-2, leading to increased apoptosis in breast cancer cell lines. The results indicated a potential for these compounds to be developed into therapeutic agents for resistant forms of cancer.
Case Study 2: Enzyme Catalysis Enhancement
In a biocatalysis study, researchers employed this compound as a substrate for nitrilase enzymes. The findings revealed that the compound significantly increased the reaction's specificity and yield compared to traditional chemical methods, showcasing its potential for industrial applications.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, participating in the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and toxicological differences between 2-cyclobutyl-2-hydroxyacetonitrile and its analogs:
Key Findings :
Steric and Electronic Effects: The cyclobutyl group in this compound imposes greater ring strain compared to the cyclohexyl substituent in 2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile. This strain enhances reactivity in ring-opening reactions but reduces thermal stability . Acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile) lacks steric hindrance due to its methyl group, making it more volatile and prone to decomposition into hydrogen cyanide (HCN), a significant safety hazard .
However, direct experimental data are lacking. The cyclohexyl-hydroxyphenyl derivative shows moderate oral toxicity (H302: harmful if swallowed) and irritancy (H315, H319), likely due to its phenolic moiety and bulkier structure limiting systemic absorption .
Synthetic Utility: Cyclobutyl derivatives are prized in drug discovery for mimicking rigid, bioactive conformations (e.g., in protease inhibitors). In contrast, acetone cyanohydrin’s utility lies in bulk industrial processes, such as methyl methacrylate production .
Biological Activity
2-Cyclobutyl-2-hydroxyacetonitrile is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclobutyl group and a hydroxyl group attached to an acetonitrile moiety. Its chemical structure can be represented as follows:
This compound is noted for its stability and ability to participate in various chemical reactions, which may contribute to its biological activities.
1. Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties through various mechanisms. A study highlighted that certain cyanohydrins, including derivatives of this compound, could inhibit the Wnt/β-catenin signaling pathway, which is often overactivated in cancers such as colorectal cancer and hepatocellular carcinoma . This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells.
| Compound | Mechanism | Cancer Type | Effect |
|---|---|---|---|
| This compound | Inhibition of Wnt/β-catenin signaling | Colorectal Cancer | Reduced tumor growth |
| Similar Cyanohydrins | Induction of apoptosis | Hepatocellular Carcinoma | Increased cell death |
2. Enzymatic Activity
The compound has been studied for its potential role as a substrate in enzymatic reactions. Specifically, it can serve as a precursor for the synthesis of α-hydroxycarboxylic acids through hydrolysis processes involving nitrilases . This enzymatic activity is significant for developing biocatalytic methods in pharmaceutical synthesis.
Case Study 1: Anticancer Efficacy
In a laboratory setting, researchers tested the efficacy of this compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent. The study concluded that further investigations into its mechanism could provide insights into its therapeutic applications .
Case Study 2: Biocatalytic Applications
A recent study explored the use of biocatalysis involving this compound as an intermediate in synthesizing complex pharmaceutical compounds. The research highlighted that employing engineered enzymes could enhance the yield and selectivity of desired products while minimizing by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
